molecular formula C26H30O8 B197855 Zapoterin CAS No. 23885-43-0

Zapoterin

Cat. No. B197855
CAS RN: 23885-43-0
M. Wt: 470.5 g/mol
InChI Key: OZGKITZRRFNYRV-CHALWBKJSA-N
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Description

Zapoterin is a limonoid, a type of natural product . It is found in various organisms, including Clausena emarginata and Clausena anisata . The molecular formula of Zapoterin is C26H30O8 .


Synthesis Analysis

The structural determination and bio-inspired synthesis of zapoterin have been discussed in detail in a review . The final structure of zapoterin was confirmed by a synthesis involving 2-hydroxy-5,6-dimethoxyacetophenone .


Molecular Structure Analysis

Zapoterin has a complex molecular structure. Its IUPAC name is (1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.0²,⁴.0²,⁸.0¹²,¹⁸]icos-13-ene-5,15,20-trione . The molecule comprises a tetracyclic skeleton .


Physical And Chemical Properties Analysis

Zapoterin has a molecular weight of 470.5 g/mol . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Scientific Research Applications

Phytochemistry and Pharmacological Properties

Manilkara zapota, commonly known as Sapodilla, holds significant importance in traditional medicine due to its numerous phytoconstituents. These constituents are linked to a range of biological effects including anti-inflammatory, anti-arthritis, anti-bacterial, anti-fungal, anti-oxidant, anti-tumor, and anti-diabetic activities. The plant's taxonomy, pharmacology, and phytochemistry have been comprehensively reviewed, highlighting its vast potential in traditional medicinal uses and its importance for future scientific research (Bano & Ahmed, 2017).

Nutritional and Bioactive Components of Manilkara Zapota Fruit Peel

The fruit peel of Manilkara zapota (L.) Royen, a byproduct often considered waste, is rich in essential bioactive components. The peel contains significant amounts of phenolic compounds like flavonoids, tannins, phenolic acids, hydroxybenzoic acids, flavanols, flavonols, hydroxycinnamic acids, and carotenoids such as lycopene. These components are concentrated primarily in the peel and have considerable therapeutic potential, validated through in vitro experiments. However, clinical trials are necessary to fully understand and validate the health benefits of these bioactive principles (Karle Pravin & Dhawale Shashikant, 2018).

Safety And Hazards

Specific safety and hazard information for Zapoterin is not provided in the search results .

Future Directions

The future directions for Zapoterin research are not explicitly mentioned in the search results .

properties

IUPAC Name

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKITZRRFNYRV-CHALWBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331634
Record name Zapoterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zapoterin

CAS RN

23885-43-0
Record name (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23885-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zapoterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
DL Dreyer - The Journal of Organic Chemistry, 1968 - ACS Publications
… considerations indicate that zapoterin is 12a-hydroxyobaeunone. … In this study zapoterin has beenencountered only in extractsof seeds from … Zapoterin tasted bitter and was …
Number of citations: 59 pubs.acs.org
JW Strawa, K Jakimiuk, M Tomczyk - International Journal of Molecular …, 2021 - mdpi.com
The use of plants as traditional medicines is common and has prevailed in many different cultures over time. Polymethoxyflavones (PMFs) are natural polyphenols from the group of …
Number of citations: 10 www.mdpi.com
AN García Argáez, RA Toscano… - Journal of chemical …, 2000 - Springer
The crystal structure of zapoterin C 26 H 30 O 8 isolated from Casimiroa edulis has been determined and the compound crystallizing in the monoclinic space group P2 1 with a = 7.486(1…
Number of citations: 4 link.springer.com
GP Moss, TP Toube, JW Murphy - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… resonances of zapoterin acetate (in deuteriochloroform) and obacunone (111), 6 and comparison with nya~ in.~ Contrary to ref. 3 these resonances in the spectrum of zapoterin acetate …
Number of citations: 5 pubs.rsc.org
JW Murphy, T Toube, AD Cross - Tetrahedron Letters, 1968 - Elsevier
… Prominent in the NMR spectrum of zapoterin taken in hexadeuteriodimethylsulfoxide (… (6) The close relationship of zapoterin and obacunone (Ia, isolated earlier with zapoterin but …
Number of citations: 8 www.sciencedirect.com
AN García-Argáez, NM González-Lugo… - … systematics and Ecology, 2005 - infona.pl
Casimiroin, zapoterin, zapotin and 5,6,2′,3′,4′-pentamethoxyflavone from Casimiroa pubescens … Casimiroin, zapoterin, zapotin and 5,6,2′,3′,4′-pentamethoxyflavone …
Number of citations: 16 www.infona.pl
TS Wu, SC Huang, JS Lai - Journal of the Chinese Chemical …, 1993 - Wiley Online Library
A new pentanortriterpenoid, 1‐O‐methylclausenolide (1) and a known limonoid, zapoterin (4) were isolated from the stem bark of Clausena excavata (Rutaceae). Their structures were …
Number of citations: 17 onlinelibrary.wiley.com
N Abutaha, FA Al-Mekhlafi, MA Wadaan… - Saudi Journal of …, 2023 - Elsevier
… 2 provide 2D and 3D illustrations of zapoterin, porrigenin A, 3-Acetyl-11-keto-beta-boswellic acid, and absinthian-protein interactions. Similarly, Table 2 summarises the binding energy …
Number of citations: 1 www.sciencedirect.com
AN Starratt - Chemistry of Heterocyclic Compounds: Seven …, 1972 - Wiley Online Library
… at either C(ll) or C,,,, and proposed that the spectra of zapoterin and zapoterin acetate … of zapoterin and derivatives, Murphy, Toube, and Cross were led to conclude that zapoterin is llg…
Number of citations: 0 onlinelibrary.wiley.com
BT Ngadjui, JF Ayafor, BL Sondengam… - Journal of Natural …, 1989 - ACS Publications
… of the multiplicities and chemical shifts of the oxymethineproton and the 11-hydroxyl in the 'H-nmr spectra of 3 and zapoterin [5} (7), and the co-occurrence of clausenarin with zapoterin …
Number of citations: 43 pubs.acs.org

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